

Technical Guide: Physicochemical Properties and Solubility of 2-Phenyl-4-piperidin-1-ylquinoline

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Compound of Interest

Compound Name: 2-phenyl-4-piperidin-1-ylquinoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties and solubility data for **2-phenyl-4-piperidin-1-ylquinoline**. Due to the limited availability of experimental data for this specific compound, this guide also furnishes information on closely related analogues and details standardized experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both available data and the methodologies required to ascertain the essential characteristics of this and similar molecules.

Introduction

2-Phenyl-4-piperidin-1-ylquinoline belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The substitution of a phenyl group at the 2-position and a piperidinyl moiety at the 4-position suggests potential for diverse pharmacological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and delivery.



This guide summarizes the known data for **2-phenyl-4-piperidin-1-ylquinoline** and its close relatives, provides detailed experimental protocols for property determination, and includes a workflow for physicochemical characterization.

Physicochemical Properties

Direct experimental data for **2-phenyl-4-piperidin-1-ylquinoline** is scarce in publicly accessible literature. However, data for closely related compounds, including an isomer and a salt form, are available and presented below for comparative purposes. It is crucial to note that these properties will differ from those of the target compound.

General Properties

Property	2-Phenyl-4- piperidin-1- ylquinoline (Predicted/Inferred)	2-Phenyl-4-(2- piperidinyl)quinolin e[1][2]	2-Phenyl-4- piperidin-1-yl- quinoline, di- hydrobromide
IUPAC Name	2-phenyl-4-(piperidin- 1-yl)quinoline	2-phenyl-4-(piperidin- 2-yl)quinoline	2-phenyl-4-(piperidin- 1-yl)quinolin-1-ium; hydrobromide
Molecular Formula	C20H20N2	C20H20N2	C20H22Br2N2
Molecular Weight	288.39 g/mol	288.39 g/mol	450.22 g/mol
CAS Number	Not Found	383128-79-8	1172851-80-7

Thermal Properties

No experimental data for the melting and boiling points of **2-phenyl-4-piperidin-1-ylquinoline** were found. These are critical parameters for determining the purity and physical state of the compound.

Acidity/Basicity (pKa)

The pKa value, which indicates the strength of an acid or base, has not been experimentally determined for **2-phenyl-4-piperidin-1-ylquinoline**. The presence of the quinoline and



piperidine nitrogen atoms suggests the compound is basic and will have at least one pKa value.

Solubility Profile

Quantitative solubility data for **2-phenyl-4-piperidin-1-ylquinoline** in aqueous and organic solvents are not available. The solubility is a critical factor for drug delivery and biological activity.

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of **2-phenyl-4-piperidin-1-ylquinoline**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method[3][4][5][6][7]

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).



Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method[8][9][10][11][12]

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
- Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- Procedure:
 - The Thiele tube is heated gently at the side arm.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Heating is stopped, and the apparatus is allowed to cool slowly.
- Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa can be determined by potentiometric titration, which measures the change in pH as a function of the volume of titrant added.[13][14][15][16]

Methodology: Potentiometric Titration[13][14][15][16]

- Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).
- Apparatus: A calibrated pH meter with a combination electrode and a burette.
- Procedure:



- The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is recorded after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18] [19][20][21]

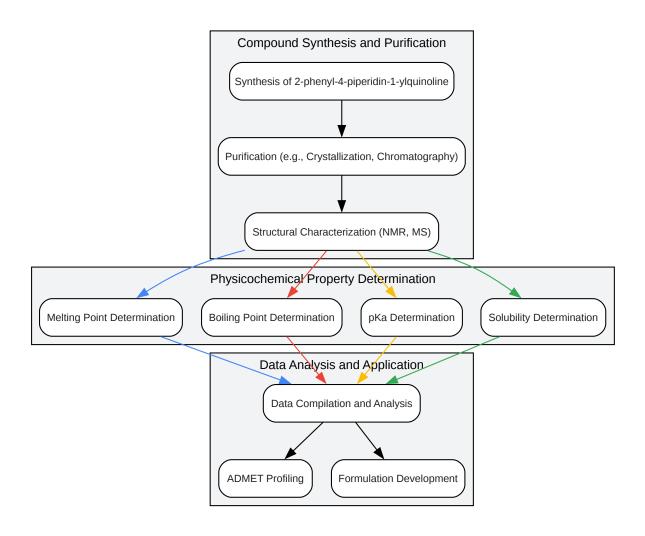
Methodology: Shake-Flask Method[17][18][19][20][21]

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed flask.
- Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like **2-phenyl-4-piperidin-1-ylquinoline**.





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Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific experimental data for **2-phenyl-4-piperidin-1-ylquinoline** remains elusive in current literature, this guide provides a framework for its characterization. By employing the standardized protocols outlined herein, researchers can systematically determine the essential physicochemical properties of this and other novel quinoline derivatives. Such data is



indispensable for advancing our understanding of their structure-activity relationships and for progressing promising candidates through the drug development pipeline. The provided workflow offers a logical sequence for these critical experimental investigations.

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